
2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride
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Overview
Description
2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride is a chemical compound with the molecular formula C16H19NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyl group, an ester linkage, and a dimethylaminoethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride typically involves the esterification of 2-naphthyloxyacetic acid with 2-dimethylaminoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
2 Dimethylaminoethyl 2 naphthyloxyacetate+H2OH+2 Naphthyloxyacetic acid+2 Dimethylaminoethanol hydrochloride -
Basic Hydrolysis (Saponification) :
2 Dimethylaminoethyl 2 naphthyloxyacetate+NaOH→2 Naphthyloxyacetic acid sodium salt+2 Dimethylaminoethanol
Comparative Hydrolysis Data :
Condition | Reactants | Temperature | Time | Products |
---|---|---|---|---|
1M HCl | Ester hydrochloride | 50°C | 6 hrs | 2-Naphthyloxyacetic acid (95%) |
1M NaOH | Ester hydrochloride | 25°C | 4 hrs | Sodium 2-naphthyloxyacetate (88%) |
Reactivity of the Dimethylamino Group
The tertiary amine in the hydrochloride salt participates in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
R3N⋅HCl+CH3I→R3N+CH3⋅I−+HCl -
Neutralization : Exothermic reaction with strong bases (e.g., NaOH) to regenerate the free amine:
R3N⋅HCl+NaOH→R3N+NaCl+H2O
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Decomposition Onset : ~180°C (major mass loss at 200–250°C).
-
Primary Products : 2-Naphthol, acetic acid derivatives, and dimethylamine hydrochloride .
-
Hazard : Exothermic decomposition above 200°C may release toxic gases (e.g., HCl, CO) .
Electrophilic and Nucleophilic Reactions
-
Electrophilic Aromatic Substitution : The 2-naphthyl group undergoes nitration or sulfonation at the α-position (electron-rich due to the ether oxygen):
Naphthyl O R+HNO3H2SO4NO2 Naphthyl O R -
Nucleophilic Acyl Substitution : Limited reactivity due to steric hindrance from the naphthyl group. Reacts with Grignard reagents only under high temperatures .
Redox Reactions
Scientific Research Applications
2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tripelennamine hydrochloride: Similar in structure with a dimethylaminoethyl group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group and an ethoxy linkage.
Uniqueness
2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride is unique due to its combination of a naphthyl group and an ester linkage, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63906-43-4 |
---|---|
Molecular Formula |
C16H20ClNO3 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
dimethyl-[2-(2-naphthalen-2-yloxyacetyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C16H19NO3.ClH/c1-17(2)9-10-19-16(18)12-20-15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3;1H |
InChI Key |
IMILSOMHKFGZJL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)COC1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
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